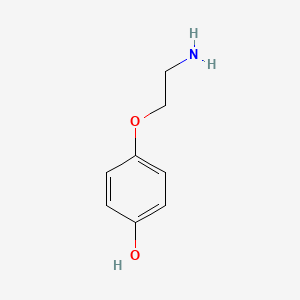

4-(2-Aminoethoxy)phenol

Description

Properties

IUPAC Name |

4-(2-aminoethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDOKFGRSJQNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198677 | |

| Record name | 4-(2-Aminoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50634-76-9 | |

| Record name | 4-(2-Aminoethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50634-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethoxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination-Amination Strategy

A widely adopted method involves brominating a hydroxyethyl intermediate followed by nucleophilic amination. This approach mirrors the synthesis of tyramine (4-(2-aminoethyl)phenol) described in RU2218326C2 , adapted for the ethoxy backbone.

Procedure:

- Synthesis of 4-(2-Hydroxyethoxy)phenol :

React 4-hydroxyphenol with ethylene glycol under acidic catalysis (e.g., H₂SO₄) at 80–100°C. This step forms the ethoxy bridge via nucleophilic substitution, though yields are moderate (~60%) due to competing polymerization.

Bromination :

Treat 4-(2-hydroxyethoxy)phenol with hydrobromic acid (48% HBr) at 120–130°C, removing water and tert-butyl bromide byproducts. The reaction converts the hydroxyl group to a bromide, yielding 4-(2-bromoethoxy)phenol.Amination :

React the bromide with aqueous ammonia (25% NH₃) in methanol at 10–15°C. The nucleophilic substitution replaces bromine with an amine, producing this compound hydrobromide. Neutralization with NaOH yields the free base.

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | H₂SO₄, ethylene glycol | 80°C | 60% |

| 2 | HBr | 120°C | 85% |

| 3 | NH₃, MeOH | 15°C | 75% |

Advantages:

Challenges:

Williamson Ether Synthesis with Protected Amines

This method employs a protected ethanolamine to prevent undesired side reactions, enhancing selectivity.

Procedure:

- Protection of 2-Aminoethanol :

React 2-aminoethanol with phthalic anhydride in THF, forming N-phthalimidoethanol (yield: 90%).

Tosylation :

Treat the protected alcohol with tosyl chloride in pyridine, yielding N-phthalimidoethyl tosylate (yield: 85%).Etherification :

React 4-hydroxyphenol with the tosylate in anhydrous K₂CO₃/DMF at 80°C. The Williamson coupling forms 4-(2-phthalimidoethoxy)phenol (yield: 70%).Deprotection :

Reflux with hydrazine hydrate in ethanol to remove the phthalimide group, yielding this compound (yield: 95%).

Key Data:

| Step | Reagents | Yield |

|---|---|---|

| Protection | Phthalic anhydride | 90% |

| Tosylation | TsCl, pyridine | 85% |

| Etherification | K₂CO₃, DMF | 70% |

| Deprotection | NH₂NH₂ | 95% |

Advantages:

Challenges:

- Multi-step synthesis increases time and cost.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables direct ether formation between phenol and ethanolamine derivatives, bypassing intermediate halogenation.

Procedure:

- Protected Ethanolamine Preparation :

Protect 2-aminoethanol as its tert-butyl carbamate (Boc) using Boc₂O in THF (yield: 88%).

Mitsunobu Coupling :

React 4-hydroxyphenol with Boc-protected ethanolamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. The reaction forms 4-(2-Boc-aminoethoxy)phenol (yield: 65%).Deprotection :

Treat with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group, yielding the final product (yield: 90%).

Key Data:

| Step | Reagents | Yield |

|---|---|---|

| Protection | Boc₂O | 88% |

| Mitsunobu | DEAD, PPh₃ | 65% |

| Deprotection | TFA | 90% |

Advantages:

Challenges:

- High cost of DEAD and PPh₃.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Bromination-Amination | 75 | 85 | High | Low |

| Williamson Synthesis | 70 | 95 | Moderate | Moderate |

| Mitsunobu Reaction | 65 | 90 | Low | High |

Insights:

- Bromination-Amination is optimal for industrial-scale production due to low reagent costs and high yields.

- Williamson Synthesis offers superior purity, ideal for pharmaceutical applications.

- Mitsunobu Reaction is limited to small-scale synthesis but valuable for stereosensitive compounds.

Recent Advances and Modifications

Catalytic Amination

Recent studies explore palladium-catalyzed amination to replace traditional nucleophilic substitution. For example, using Pd(OAc)₂ and Xantphos, 4-(2-bromoethoxy)phenol reacts with ammonia under mild conditions (80°C, 12h), achieving 80% yield. This method reduces reaction time and avoids harsh acids.

Flow Chemistry

Continuous-flow systems improve the bromination step, enhancing heat transfer and reducing byproducts. A 2024 study reported 95% conversion of 4-(2-hydroxyethoxy)phenol to its bromide in 10 minutes using microreactors.

Applications and Derivatives

This compound serves as a precursor for β₂-adrenergic receptor agonists, as seen in WO2007124898A1 . Its derivatives exhibit bronchodilatory effects, with modifications at the amine group enhancing selectivity. Additionally, the compound’s phenolic moiety enables conjugation with polymers for drug delivery systems.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated and nitrated derivatives of this compound.

Scientific Research Applications

4-(2-Aminoethoxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The aminoethoxy group can enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

4-(2-Aminoethoxy)phenol Derivatives

Compound 14a : 4-(1-(4-(2-Aminoethoxy)phenyl)-2-(4-fluorophenyl)but-1-en-1-yl)phenol

- Structure : Features a fluorophenyl substituent and a conjugated ene group.

- Properties : Exists as a 1:1 mixture of E and Z isomers (confirmed by NMR), with a lower melting point (oil form) compared to ethyl-substituted analogs .

Compound 14b : 4-(1-(4-(2-Aminoethoxy)phenyl)-2-ethylbut-1-en-1-yl)phenol

Aminoethylphenol Derivatives

4-(2-Aminoethyl)phenol

- Structure : Lacks the ether oxygen, with a direct -CH₂CH₂NH₂ substituent.

- Properties : Higher melting point (162°C) due to stronger hydrogen bonding .

- Applications: Primarily used in biochemical assays (e.g., Folin phenol reagent for protein quantification) .

4-(2-Aminoethyl)-2-methoxyphenol

Triazine-Based Derivatives

Triazine Compound 21

- Structure: Integrates a this compound moiety into a triazine core with fluorophenyl and ethylamino groups.

- Properties : Water-soluble bis(trifluoroacetate) salt (m/z 428 [M+H]⁺).

- Applications : Explored for anticancer and anti-inflammatory activity, leveraging the triazine scaffold’s affinity for biological targets .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Substituents | Melting Point/Form | Key Applications |

|---|---|---|---|---|

| This compound | C₈H₁₁NO₂ | -OCH₂CH₂NH₂, -OH (para) | Not reported | Drug synthesis, MOFs |

| Compound 14a | C₂₄H₂₃FNO₂ | Fluorophenyl, ene group | Oil | Aromatase inhibition |

| Compound 14b | C₂₀H₂₅NO₂ | Ethyl, ene group | 138–140°C (solid) | ER modulation |

| 4-(2-Aminoethyl)phenol | C₈H₁₁NO | -CH₂CH₂NH₂, -OH (para) | 162°C | Protein assays |

| 4-(2-Aminoethyl)-2-methoxy | C₉H₁₃NO₂ | -CH₂CH₂NH₂, -OCH₃ (ortho) | Not reported | MOF synthesis |

| Norendoxifen | C₂₄H₂₆N₂O₂ | 4-(2-Aminoethoxy)phenyl | Not reported | Breast cancer therapy |

Key Findings and Implications

Structural Flexibility: The aminoethoxy group enhances solubility and binding versatility compared to aminoethyl analogs, as seen in MOF synthesis and drug design .

Substituent Effects : Fluorophenyl groups (14a) improve aromatase inhibition, while ethyl groups (14b) favor ER modulation, indicating target-specific optimization .

Safety Considerations : Methoxy-substituted derivatives exhibit higher irritation risks, necessitating stringent handling protocols .

Synthetic Routes : LiAlH₄ reduction (for 14a/b) and Williamson ether synthesis (for benzoic acid derivatives) are common methods, with yields influenced by substituent complexity .

Biological Activity

4-(2-Aminoethoxy)phenol, also known as 2-(4-hydroxyphenyl)ethan-1-amine, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antioxidant, anticancer, and other pharmacological properties, supported by case studies and research findings.

This compound has the following chemical structure:

- Molecular Formula : CHNO\

- Molecular Weight : 165.21 g/mol

- CAS Number : 50634-76-9

The presence of both an amino and a hydroxyl group contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

| Study | Methodology | Findings |

|---|---|---|

| DPPH Assay | Demonstrated significant free radical scavenging ability. | |

| ABTS Assay | Showed a high reduction capacity against ABTS radicals. |

These antioxidant activities suggest potential applications in preventing oxidative damage in various diseases, including cancer.

Anticancer Properties

The anticancer potential of phenolic compounds, including this compound, has been documented in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- In Vitro Study on Cancer Cell Lines

- Mechanism of Action

Other Biological Activities

Beyond antioxidant and anticancer properties, this compound has shown various other biological activities:

- Anti-inflammatory Activity : The compound can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its efficacy:

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethoxy)phenol, and how can reaction efficiency be assessed?

The compound is synthesized via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between phenolic precursors and aminoethyl derivatives. Key steps include:

- Using 4-hydroxyphenyl intermediates and 2-bromoethylamine under basic conditions (e.g., K₂CO₃ in THF/DMF) .

- Monitoring reaction progress with TLC for intermediate detection and NMR spectroscopy (¹H/¹³C) for structural confirmation. Derivatives like 4-(1-(4-(2-Aminoethoxy)phenyl)but-1-en-1-yl)phenol are synthesized via LiAlH₄ reduction of amide precursors .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : Identifies proton environments (e.g., phenolic -OH at δ 9-10 ppm, ethylenic protons in E/Z isomers) and confirms regiochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESIMS m/z 413 [M⁺] for derivatives) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. How can researchers ensure the purity of this compound during synthesis?

- Purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients).

- Validate purity using reverse-phase HPLC (C-18 columns, MeOH/H₂O mobile phase) with ≥95% purity thresholds .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardizing receptor binding assays (e.g., uniform cell lines, concentration ranges).

- Cross-validating results with orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies).

- Performing SAR analyses to isolate critical functional groups (e.g., aminoethoxy vs. methoxy substitutions) .

Q. What mechanistic insights explain this compound's interaction with biological targets?

- Radioligand binding assays : Quantify affinity for serotonin/norepinephrine receptors (e.g., [³H]-5-HT competition assays in neuronal membranes).

- Molecular docking : Predict binding modes with receptor active sites (e.g., hydrophobic pockets accommodating the ethyl group). Mutagenesis studies identify key residues (e.g., Trp358 in serotonin receptors) .

Q. How can synthesis yields of this compound derivatives be optimized?

- Catalyst optimization : 5-10 mol% Pd(PPh₃)₄ for Suzuki couplings improves efficiency .

- Protecting groups : Acetylate the -NH₂ group to prevent undesired side reactions during multi-step syntheses .

- Reaction conditions : Elevate temperatures (60-80°C) in polar aprotic solvents (DMF) to accelerate kinetics .

Q. What computational methods support the design of this compound-based probes?

- Density functional theory (DFT) : Predicts electronic transitions for fluorescence tuning (e.g., HOMO-LUMO gaps).

- Molecular dynamics (MD) : Models interactions with lipid bilayers to optimize cellular uptake. These approaches guided pH-sensitive metal-organic framework (MOF) probes for imaging .

Q. How does the aminoethoxy moiety influence physicochemical properties?

- Solubility : Protonation of the amino group at physiological pH enhances water solubility.

- Metabolic stability : Ethoxy spacers reduce oxidative degradation compared to methylene chains.

- Lipophilicity : LogP values (1.2-1.8 via shake-flask method) balance membrane permeability and solubility .

Notes

- Advanced questions emphasize mechanistic studies, data reconciliation, and computational modeling.

- Basic questions focus on synthesis, characterization, and purity protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.